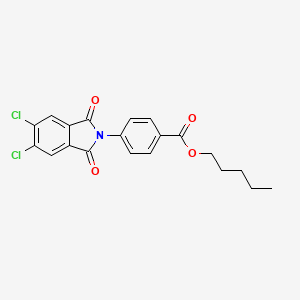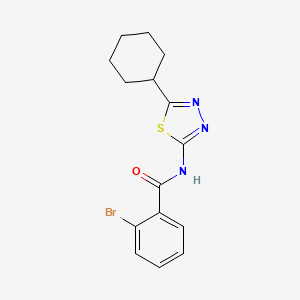![molecular formula C22H16Br2N2O B11539132 (7E)-2-amino-7-(3-bromobenzylidene)-4-(3-bromophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile](/img/structure/B11539132.png)
(7E)-2-amino-7-(3-bromobenzylidene)-4-(3-bromophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7E)-2-amino-7-(3-bromobenzylidene)-4-(3-bromophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a tetrahydrocyclopenta[b]pyran ring system substituted with bromobenzylidene and bromophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7E)-2-amino-7-(3-bromobenzylidene)-4-(3-bromophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopenta[b]pyran core, followed by the introduction of the amino group and the bromobenzylidene and bromophenyl substituents. Key steps may include:
Formation of the Cyclopenta[b]pyran Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diketone or a diester.
Introduction of the Amino Group: Amination reactions, often using reagents like ammonia or amines, are employed to introduce the amino functionality.
Substitution with Bromobenzylidene and Bromophenyl Groups: These steps typically involve electrophilic aromatic substitution reactions using brominated benzylidene and phenyl derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(7E)-2-amino-7-(3-bromobenzylidene)-4-(3-bromophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce the carbonyl or nitro groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like dichloromethane, with catalysts such as palladium on carbon for hydrogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, (7E)-2-amino-7-(3-bromobenzylidene)-4-(3-bromophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can investigate its interactions with biological targets and its potential as a therapeutic agent.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of (7E)-2-amino-7-(3-bromobenzylidene)-4-(3-bromophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (7E)-2-amino-7-(3-chlorobenzylidene)-4-(3-chlorophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile
- (7E)-2-amino-7-(3-fluorobenzylidene)-4-(3-fluorophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile
Uniqueness
Compared to similar compounds, (7E)-2-amino-7-(3-bromobenzylidene)-4-(3-bromophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile may exhibit unique properties due to the presence of bromine atoms, which can influence its reactivity and biological activity. The bromine atoms can participate in halogen bonding, potentially enhancing the compound’s binding affinity to biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C22H16Br2N2O |
|---|---|
Poids moléculaire |
484.2 g/mol |
Nom IUPAC |
(7E)-2-amino-4-(3-bromophenyl)-7-[(3-bromophenyl)methylidene]-5,6-dihydro-4H-cyclopenta[b]pyran-3-carbonitrile |
InChI |
InChI=1S/C22H16Br2N2O/c23-16-5-1-3-13(10-16)9-15-7-8-18-20(14-4-2-6-17(24)11-14)19(12-25)22(26)27-21(15)18/h1-6,9-11,20H,7-8,26H2/b15-9+ |
Clé InChI |
XSZWMKLFBBGEQK-OQLLNIDSSA-N |
SMILES isomérique |
C\1CC2=C(/C1=C/C3=CC(=CC=C3)Br)OC(=C(C2C4=CC(=CC=C4)Br)C#N)N |
SMILES canonique |
C1CC2=C(C1=CC3=CC(=CC=C3)Br)OC(=C(C2C4=CC(=CC=C4)Br)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-4-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate (non-preferred name)](/img/structure/B11539072.png)
![N-(3-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B11539076.png)
![3-{[(4-chlorophenyl)amino]methyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11539077.png)
![N',N''-[benzene-1,4-diyldi(E)methylylidene]bis[2-(4-chlorophenoxy)acetohydrazide]](/img/structure/B11539082.png)

![2-[(Naphthalen-1-YL)amino]-N'-[(E)-(naphthalen-2-YL)methylidene]acetohydrazide](/img/structure/B11539093.png)
![3-[(2E)-2-benzylidene-1-methylhydrazinyl]-6-nitro-1,2-benzothiazole 1,1-dioxide](/img/structure/B11539103.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate](/img/structure/B11539110.png)
![2-Amino-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11539114.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11539117.png)
![1-(Naphthalen-1-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B11539119.png)

![N-cyclohexyl-2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11539130.png)
